![molecular formula C7H9NO3 B14786862 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused ring system combining a pyrrole and a cyclopentane ring
Méthodes De Préparation
The synthesis of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One notable method involves the visible light-promoted [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient, environmentally friendly, and offers good functional group tolerance and substrate scope.
Analyse Des Réactions Chimiques
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The visible light-induced diastereoselective synthesis of this compound involves the use of 2H-azirines and maleimides . The major products formed from these reactions are highly functionalized derivatives of the original compound.
Applications De Recherche Scientifique
This compound has several scientific research applications. It has been studied for its potential use as an inhibitor of viral replication, particularly in the context of hepatitis B virus (HBV) replication . The compound’s ability to modulate HBV capsid assembly makes it a promising candidate for antiviral drug development. Additionally, it has applications in the synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyran derivatives .
Mécanisme D'action
The mechanism of action of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. In the context of HBV replication, the compound disrupts the viral life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein . This inhibition of viral replication is a clinically validated approach to combating HBV.
Comparaison Avec Des Composés Similaires
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be compared to other similar compounds, such as tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones These compounds share similar structural features and synthetic routes but may differ in their specific functional groups and applications
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-4-2-1-3-5(4)7(10)8(6)11/h4-5,11H,1-3H2 |
Clé InChI |
DXWGLRPXJDUPFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C(=O)N(C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
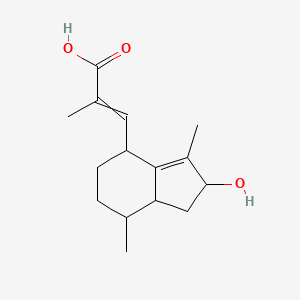
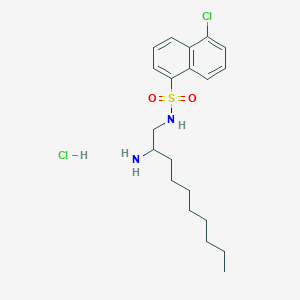
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
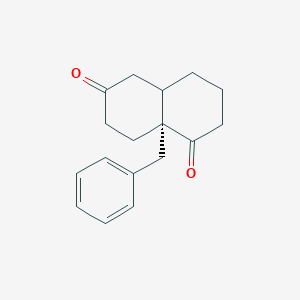
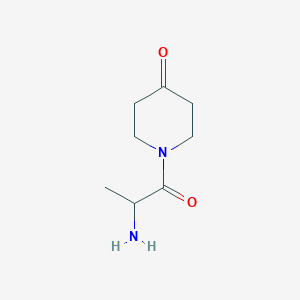
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
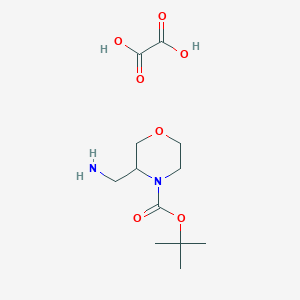
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
